2-Iminoimidazo[1,2-a]pyridin-3(2H)-one
Description
Properties
CAS No. |
186956-13-8 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-iminoimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H5N3O/c8-6-7(11)10-4-2-1-3-5(10)9-6/h1-4,8H |
InChI Key |
VEDCCIDFYGVJCE-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=N)C(=O)N2C=C1 |
Canonical SMILES |
C1=CC2=NC(=N)C(=O)N2C=C1 |
Synonyms |
Imidazo[1,2-a]pyridin-3(2H)-one, 2-imino- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(Z)-2-Benzylideneimidazo[1,2-a]pyridin-3(2H)-ones
Compounds F1 and F2 () feature a benzylidene group at the 2-position, synthesized via condensation of aminopyridines with oxirane esters. These derivatives exhibit antitumor activity, with F2 (7-hydroxy-substituted) showing a yield of 53% and distinct NMR profiles (δ 8.16 ppm for aromatic protons) .
(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one
This derivative () incorporates a fluorophenyl-hydroxymethylene group at the 3-position. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxymethylene group may facilitate hydrogen bonding with biological targets .
Table 1: Substituent Effects on Bioactivity
Heterocyclic-Fused Derivatives
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones
Compounds such as 5q, 5r, and 5i () feature a fused benzene ring, enhancing planarity and aromatic stacking interactions. These derivatives exhibit high thermal stability (melting points >300°C) and distinct FT-IR absorptions (e.g., 1671 cm⁻¹ for carbonyl) .
1,2-Dihydro-1H-benzo[a]pyrrolo[1,2-c]pyridin-3(2H)-one
This tricyclic derivative () inhibits tyrosine hydroxylase, a key enzyme in Parkinson’s disease. Its γ-hydroxytetralone framework presents synthetic challenges but offers unique steric and electronic properties for CNS-targeted therapies .
Pharmacologically Active Derivatives
Antihypertensive Agents
Oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and dihydroimidazo[1,2-a]-pyrimidin-3(2H)-one derivatives () demonstrate potent antihypertensive activity. Their pharmacophore includes a rigid bicyclic core and electron-withdrawing groups, optimizing interactions with vascular receptors .
Fluorescent Probes
(Z)-2-((1,4-Diethyltetrahydroquinoxalin-6-yl)methylene)imidazo[1,2-a]pyridin-3(2H)-one (Compound 8, ) serves as a fluorogen for endoplasmic reticulum imaging. The diethylquinoxaline moiety enhances lipophilicity and cellular uptake, illustrating the scaffold’s versatility in bioimaging .
Preparation Methods
Reaction Mechanism and Catalytic System
Yttrium triflate [Y(OTf)₃] emerges as an effective catalyst due to its strong Lewis acidity and water tolerance. The process begins with the condensation of an aldehyde (2 ) and a cyclic amine (3 ) to form an iminium ion intermediate (A ). Subsequent electrophilic attack by the C3 position of imidazo[1,2-a]pyridine (1 ) generates intermediate C , which undergoes proton elimination to yield the final product (4 ).
Substrate Scope and Limitations
-
Aldehydes : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) provide yields of 65–85%, while aliphatic aldehydes show reduced efficiency (<50%).
-
Amines : Cyclic amines like morpholine and piperidine are optimal, whereas acyclic amines (e.g., methylamine) suffer from side reactions.
-
Imidazo[1,2-a]pyridines : Electron-deficient substrates exhibit higher reactivity due to enhanced electrophilicity at C3.
Table 1: Representative Yields for Three-Component Aza-Friedel–Crafts Reactions
| Aldehyde | Amine | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Morpholine | 83 | |
| 4-Chlorobenzaldehyde | Piperidine | 78 | |
| Hexanal | Morpholine | 48 |
This three-step protocol involves hydroxymethylation at C3, oxidation to a ketone, and subsequent introduction of the imino group via amination.
Hydroxymethylation
Treatment of 2-phenylimidazo[1,2-a]pyridine with formaldehyde in acetic acid/sodium acetate introduces a hydroxymethyl group at C3. The reaction proceeds via electrophilic aromatic substitution, with acetic acid acting as both solvent and proton donor:
Oxidation to Ketone
The hydroxymethyl intermediate is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. Yields range from 70–90%, depending on the oxidizing agent.
Amination
Condensation of the ketone with ammonium acetate in ethanol under reflux installs the imino group. This step exploits the nucleophilicity of ammonia, which attacks the carbonyl carbon, followed by dehydration:
Vilsmeier-Haack Formylation Followed by Condensation
The Vilsmeier-Haack reaction enables direct formylation at C3, which is subsequently converted to the imino group.
Formylation
Imidazo[1,2-a]pyridine reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate 3-carbaldehyde derivatives. The mechanism involves electrophilic attack by the chloroiminium ion intermediate:
Imine Formation
The aldehyde undergoes condensation with ammonium acetate in acetic acid, forming the imino group via nucleophilic addition and dehydration:
Table 2: Efficiency of Vilsmeier-Haack-condensation Route
| Substrate | Aldehyde Yield (%) | Imine Yield (%) |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | 71 | 68 |
| 2-Methylimidazo[1,2-a]pyridine | 65 | 62 |
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Three-Component Aza-Friedel–Crafts | High atom economy; broad substrate scope | Requires stoichiometric Lewis acid |
| Hydroxymethylation-Oxidation | Stepwise functionalization; high purity | Multi-step process; moderate overall yield |
| Vilsmeier-Haack Condensation | Direct formylation; scalable | Harsh conditions (POCl₃ handling) |
| Cyclocondensation | Single-step synthesis | Limited substrate compatibility |
Q & A
Q. What are the common synthetic routes for 2-iminoimidazo[1,2-a]pyridin-3(2H)-one derivatives?
- Methodological Answer : The compound can be synthesized via thermal rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones under reflux conditions in solvents like ethanol or toluene. This method typically achieves yields of 60–75% and involves cyclization via cleavage of the isoxazole ring . Alternative approaches include condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes), which form the pyrimidine core .
Q. How are spectroscopic techniques employed in characterizing this compound?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks. For example, the imidazo[1,2-a]pyridine scaffold shows characteristic aromatic proton signals at δ 7.2–8.5 ppm . IR spectroscopy detects functional groups like C=O (stretching at ~1700 cm⁻¹) and N-H bonds. High-resolution mass spectrometry (HRMS) validates molecular ion peaks, with deviations <5 ppm from theoretical values confirming purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Microwave-assisted synthesis significantly enhances efficiency. For instance, irradiating precursors at 100–120°C for 15–30 minutes in polar aprotic solvents (e.g., DMF) reduces reaction times from hours to minutes and increases yields to 85–92% . Catalytic systems, such as Pd/C or CuI, further accelerate multicomponent reactions by facilitating C-N bond formation .
Q. What computational approaches are used to study the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, substituents at the 2-position lower the LUMO energy, enhancing electrophilic character . Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps elucidate intermolecular interactions, aiding crystal engineering .
Q. How do researchers resolve contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature gradients, or catalyst loading. A systematic comparison (Table 1) highlights that microwave methods outperform traditional thermal routes. Contradictory data should be analyzed using Design of Experiments (DoE) to isolate critical variables (e.g., reactant ratios, heating rate) .
Key Considerations for Experimental Design
- Purity Control : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives .
- Mechanistic Probes : Employ isotopic labeling (e.g., 15N) or trapping experiments (e.g., TEMPO) to identify intermediates in rearrangement pathways .
- Scalability : Microwave methods are optimal for small-scale discovery; thermal routes may be preferred for gram-scale synthesis due to equipment constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
